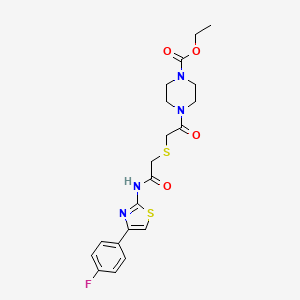

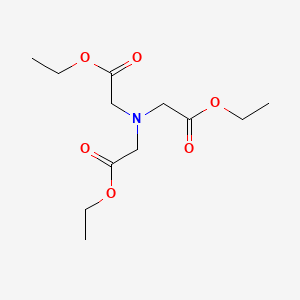

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

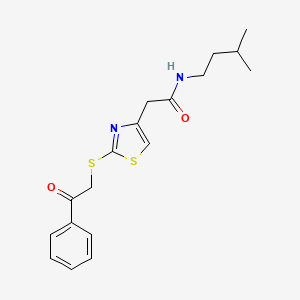

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is a chemical compound with the CAS RN®: 16669-54-8 . It is manufactured by Angene International Limited .

Synthesis Analysis

This chemical can be prepared by azanediyl-bis-acetic acid and ethanol. The reaction will need reagent H2SO4. The reaction time is 4 hours with heating, and the yield is about 67% .Molecular Structure Analysis

The molecular formula of the chemical is C8H15NO4 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester can react with N-(2-bromo-ethoxy)-phthalimide to produce {[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethyl]-ethoxycarbonylmethyl-amino}-acetic acid ethyl ester. This reaction will need reagent xylene. The reaction time is 16 hours with heating, and the yield is about 56.3% .Physical And Chemical Properties Analysis

The characteristics of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester are as follows: ACD/LogP: 1.32; # of Rule of 5 Violations: 0; ACD/LogD (pH 5.5): 1.22; ACD/LogD (pH 7.4): 1.32; ACD/BCF (pH 5.5): 4.72; ACD/BCF (pH 7.4): 5.94; ACD/KOC (pH 5.5): 98.96; ACD/KOC (pH 7.4): 124.48; #H bond acceptors: 5; #H bond donors: 1; #Freely Rotating Bonds: 8; Polar Surface Area: 55.84 Å 2; Index of Refraction: 1.437; Molar Refractivity: 46.25 cm 3; Molar Volume: 176.3 cm 3; Polarizability: 18.33×10 -24 cm 3; Surface Tension: 34.6 dyne/cm; Density: 1.072 g/cm 3; Flash Point: 104.1 °C; Enthalpy of Vaporization: 48.57 kJ/mol; Boiling Point: 248.5 °C at 760 mmHg; Vapour Pressure: 0.0241 mmHg at 25°C .Aplicaciones Científicas De Investigación

- Chelating Agent in Metal Complexes Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester acts as a chelating agent due to its ability to form stable complexes with metal ions. Researchers utilize it in analytical chemistry, environmental monitoring, and industrial processes. Its chelation properties help extract and separate metal ions, aiding in metal recovery and purification.

Biomedical Applications

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-4-17-10(14)7-13(8-11(15)18-5-2)9-12(16)19-6-3/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOBWJYMBBMTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2556285.png)

![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)

![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)

![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)